
SMU-Z1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SMU-Z1 is a Novel potent TLR1/2 Specific Agonist, Suppressing Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes.
科学研究应用
Antitumor Applications
Case Study: Murine Leukemia Model
In preclinical studies, SMU-Z1 demonstrated significant antitumor effects in murine models of leukemia. It promoted splenocyte proliferation and upregulated CD8+ T cells, Natural Killer (NK) cells, and dendritic cells (DCs). Notably, tumors regressed in three out of seven mice treated with this compound, indicating its potential as an immune adjuvant .
Table 1: Summary of Antitumor Effects of this compound
Parameter | Result |
---|---|
Tumor Regression | 3 out of 7 mice |
Splenocyte Proliferation | 3-5 fold increase |
CD8+ T Cell Activation | Significant upregulation |
NK Cell Activation | Enhanced cytotoxicity |
HIV-1 Latency Reversal
This compound has also shown promise in HIV research. It enhances HIV-1 transcription and promotes NK cell-mediated inhibition of HIV-infected CD4+ T cells. In studies utilizing the "shock-and-kill" strategy, this compound effectively activated latent HIV reservoirs, suggesting its dual role as a latency-reversing agent (LRA) .
Table 2: Summary of HIV Research Findings with this compound
Parameter | Result |
---|---|
HIV Transcription Enhancement | Significant increase |
NK Cell Activation | Upregulation of CD69 |
T Cell Activation | Targeted without global activation |
Immunotherapeutic Potential
The compound's ability to enhance immune responses positions it as a candidate for therapeutic vaccines. By activating TLR1/2, this compound may improve the efficacy of vaccines designed to combat various pathogens and malignancies. Its role in modulating immune pathways could lead to innovative treatments for cancer and infectious diseases .
常见问题
Basic Research Questions
Q. What established protocols are recommended for synthesizing SMU-Z1 in laboratory settings?
- Methodological Answer : Synthesis typically follows protocols adapted from analogous compounds, with modifications for this compound's unique properties. Key steps include:
- Precursor Selection : Use high-purity reagents to minimize side reactions.
- Purification : Employ gradient HPLC (High-Performance Liquid Chromatography) with C18 columns, optimized at 220 nm wavelength for peak resolution .
- Characterization : Validate structure via 1H-NMR (500 MHz, CDCl3) and HRMS (High-Resolution Mass Spectrometry). Cross-reference spectral data with computational simulations (e.g., DFT calculations) to confirm stereochemistry .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer :
- Standardized Assay Conditions : Maintain consistent cell lines (e.g., HEK293 for receptor-binding studies), passage numbers, and incubation times.
- Positive/Negative Controls : Include known agonists/antagonists to validate assay sensitivity.
- Data Normalization : Express results as percentage inhibition/activation relative to controls, with triplicate measurements to account for variability .
Advanced Research Questions
Q. What experimental design strategies optimize this compound’s synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 23 factorial design can identify interactions between pH, reaction time, and stirring speed.
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress in real time .
- Table 1 : Common Variables and Optimal Ranges for this compound Synthesis
Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | ↑ Yield above 70°C |
Catalyst Loading | 5–7 mol% | Maximizes turnover |
Solvent | THF/DMF | DMF improves solubility |
Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions, including sourcing reagents from alternate suppliers to rule out batch variability.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using random-effects models to account for inter-study heterogeneity).
- Advanced Analytics : Apply machine learning (e.g., partial least squares regression) to correlate pharmacokinetic parameters with experimental variables (dose, administration route) .
Q. What methodologies address this compound’s stability challenges in long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH (relative humidity) for 6 months, with periodic HPLC analysis to detect degradation products.
- Lyophilization : Assess freeze-dried formulations for moisture content (<1%) and reconstitution efficiency.
- Excipient Screening : Test stabilizers (e.g., trehalose, mannitol) via DSC (Differential Scanning Calorimetry) to identify glass transition temperature (Tg) improvements .
Q. Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Table 2 : Common Pitfalls in Dose-Response Studies
Pitfall | Solution |
---|---|
Poor curve fitting | Use weighted least squares |
High variability | Increase sample size (n ≥ 6) |
Non-sigmoidal curves | Check assay saturation limits |
Q. How can researchers validate this compound’s target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after this compound treatment.
- CRISPR Knockout Models : Compare this compound activity in wild-type vs. target gene-knockout cells to establish specificity .
Q. Ethical & Methodological Rigor
Q. What frameworks ensure ethical rigor in this compound’s preclinical testing?
- Methodological Answer :
- FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, justify animal use via 3R principles (Replacement, Reduction, Refinement).
- Institutional Approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) or equivalent ethics boards before initiating studies .
属性
分子式 |
C17H13F3N4O3 |
---|---|
分子量 |
378.3112 |
IUPAC 名称 |
2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3 |
InChI 键 |
NDXRKYCETUZOSA-UHFFFAOYSA-N |
SMILES |
OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SMU-Z1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。